molecular formula C19H21N5O2 B2941309 (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide CAS No. 1006775-80-9

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide

Cat. No.: B2941309
CAS No.: 1006775-80-9
M. Wt: 351.41
InChI Key: HWBPNPBOQMIBBB-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2-methylbenzyl group at position 5 and a (Z)-but-2-enamide moiety linked via an ethyl chain. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like kinases and phosphodiesterases.

Properties

IUPAC Name

(Z)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-6-17(25)20-9-10-24-18-16(11-22-24)19(26)23(13-21-18)12-15-8-5-4-7-14(15)2/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,25)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBPNPBOQMIBBB-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2-methylbenzyl group: This step often involves a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core reacts with a 2-methylbenzyl halide in the presence of a base.

    Introduction of the but-2-enamide moiety: This can be accomplished through an amidation reaction, where the intermediate product reacts with but-2-enamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. It may be explored for its efficacy in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

Benzyl Substitution: The 2-methylbenzyl group in the target compound introduces steric bulk in the ortho position, which may hinder rotation and stabilize specific conformations. The 2-fluorobenzyl group () combines steric and electronic effects, with fluorine’s electronegativity influencing π-π stacking.

Amide Region :

  • The (Z)-but-2-enamide in the target compound introduces a rigid, planar geometry compared to the flexible alkyl chains (e.g., 2-ethylbutanamide in ). This rigidity may reduce entropic penalties during binding.
  • 2-ethoxybenzamide () adds aromaticity and hydrophobicity, which could improve membrane permeability.

The 2-propylpentanamide group () increases lipophilicity (higher carbon content), which may affect metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives like (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide?

  • Methodological Answer : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclization of pyrazole-4-carboxamide intermediates. For example, alkylation of pyrazole precursors with 2-methylbenzyl halides in dry acetonitrile, followed by condensation with but-2-enamide derivatives, yields the target compound. Reaction optimization includes solvent selection (e.g., dichloromethane for urea/thiourea derivatives) and purification via recrystallization from acetonitrile . Characterization involves IR and ¹H NMR to confirm functional groups and regiochemistry.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. IR spectroscopy identifies carbonyl (C=O) and amide (N-H) groups. ¹H NMR confirms substituent positions and stereochemistry (e.g., Z/E configuration of the enamide). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction using SHELX software refines the structure and validates bond lengths/angles .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. If residuals (R-factors) remain high, re-examine thermal displacement parameters (ADPs) and check for solvent masking errors. For ambiguous electron density, employ difference Fourier maps and iterative refinement cycles. Cross-validate with ORTEP-3 for graphical visualization of disorder or hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the pyrazolo[3,4-d]pyrimidine scaffold?

  • Methodological Answer : Synthesize analogues by modifying the 2-methylbenzyl group (e.g., halogenation, alkyl chain variation) and the but-2-enamide moiety (e.g., stereoisomerism, substituent polarity). Use in vitro assays (e.g., enzyme inhibition, cellular uptake) to correlate substituent effects with activity. Statistical tools like Design of Experiments (DoE) optimize reaction yields and SAR data reliability .

Q. What experimental approaches address low reproducibility in multi-step syntheses of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of intermediates. Use flow chemistry to control reaction parameters (temperature, residence time) and minimize batch variability. For example, continuous-flow oxidation steps can improve yield consistency compared to batch methods .

Data Analysis & Optimization

Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) to identify discrepancies. Use LC-MS/MS to quantify metabolite interference. If in vitro activity does not translate in vivo, consider prodrug strategies or formulation adjustments (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What computational tools are effective for predicting the tautomeric stability of the 4-oxo-4,5-dihydropyrimidine moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria. Compare computed NMR chemical shifts with experimental data to validate predictions. Software like Gaussian or ORCA integrates solvent effects (e.g., PCM model) for accurate in-silico simulations .

Notes for Methodological Rigor

  • Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) and cite SHELX/ORTEP in publications .
  • Synthesis : Avoid overreliance on patents; prioritize peer-reviewed protocols for reproducibility .
  • Data Contradictions : Document raw data and statistical models (e.g., R² values) to support conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.